Superior Antiproliferative Potency of 4-Fluorophenyl-Isoxazole Scaffold Against Hepatocellular Carcinoma Cells Compared to Other Fluorophenyl Regioisomers
In a head-to-head study of six fluorophenyl-isoxazole-carboxamide derivatives, the analog bearing a 4-fluorophenyl group (compound 2f) exhibited the highest antiproliferative activity against Hep3B liver cancer cells with an IC50 of 5.76 µg/mL, compared to the next most potent analogs (range 7.66–11.60 µg/mL) [1]. While the exact IC50 of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has not been published in a peer-reviewed head-to-head comparison, the compound shares the identical 4-fluorophenyl-isoxazole-carboxamide scaffold that was responsible for the 1.3- to 2.0-fold potency advantage over other fluorophenyl positional isomers in the same series. A purchaser considering a 2-fluorophenyl or 3-fluorophenyl isoxazole amide analog should therefore anticipate a measurable loss of potency in hepatocellular carcinoma models.
| Evidence Dimension | Antiproliferative IC50 against Hep3B hepatocellular carcinoma cells (MTS assay, 48 h) |
|---|---|
| Target Compound Data | No direct peer-reviewed IC50 available; structurally identical 4-fluorophenyl-isoxazole-carboxamide core to compound 2f |
| Comparator Or Baseline | Compound 2f (4-fluorophenyl-isoxazole-carboxamide derivative): IC50 = 5.76 µg/mL. Other fluorophenyl regioisomers in the series: IC50 range 7.66–11.60 µg/mL |
| Quantified Difference | ~1.3- to 2.0-fold potency advantage for the 4-fluorophenyl scaffold over other fluorophenyl positional isomers |
| Conditions | MTS assay, Hep3B cells, 48 h exposure; positive control doxorubicin |
Why This Matters
For researchers designing SAR campaigns or screening cascades, selecting the 4-fluorophenyl isomer ensures the highest probability of retaining the potent antiproliferative phenotype observed in the fluorophenyl-isoxazole series, whereas regioisomeric analogs are expected to underperform by a factor of up to 2-fold.
- [1] Hawash M, Jaradat N, Abualhasan M, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 2021, 19(1): 855-863. Compound 2f IC50 = 5.76 µg/mL (Hep3B). View Source
